molecular formula C12H7Cl3N2O B11506453 2,4,6-trichloro-N-phenylpyridine-3-carboxamide

2,4,6-trichloro-N-phenylpyridine-3-carboxamide

Cat. No.: B11506453
M. Wt: 301.6 g/mol
InChI Key: TYIBNMHWNWLHQK-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-phenylpyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms at positions 2, 4, and 6, and a phenyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N-phenylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method involves the use of phosphorus oxychloride as a chlorinating agent and barbituric acid as the starting material. The reaction is carried out under reflux conditions, and the product is purified through various post-reaction treatments .

Industrial Production Methods

For industrial production, the process is scaled up, and the reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-phenylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2,4,6-Trichloro-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,4,6-tricarboxylic Acid: Similar in structure but with carboxylic acid groups instead of chlorine atoms.

    2,4,6-Trichloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    4,4’,4’‘,4’‘’-Tetrakiscarboxyphenylsilane: A coordination polymer with different functional groups

Uniqueness

2,4,6-Trichloro-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H7Cl3N2O

Molecular Weight

301.6 g/mol

IUPAC Name

2,4,6-trichloro-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C12H7Cl3N2O/c13-8-6-9(14)17-11(15)10(8)12(18)16-7-4-2-1-3-5-7/h1-6H,(H,16,18)

InChI Key

TYIBNMHWNWLHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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